cis-2-Hydroxymethyl-1-cyclohexylamine hydrochloride
Description
cis-2-Hydroxymethyl-1-cyclohexylamine hydrochloride is a cyclohexane derivative featuring a hydroxymethyl group and an amine group in a cis-configuration. Key properties include:
- Molecular Formula: C₇H₁₅NO·HCl
- Molecular Weight: 165.66 g/mol
- CAS Number: 26586-0010 (as per ) or 5691-37-2 (as per ; discrepancy noted)
- Melting Point: 132–135°C .
- Purity & Availability: Offered at 99% purity, with pricing at ¥47,800 for 250 mg and ¥108,600 for 1 g .
The compound’s stereochemistry and hydrochloride salt form enhance its solubility and stability, making it relevant in pharmaceutical synthesis or chiral resolution processes.
Structure
3D Structure of Parent
Properties
IUPAC Name |
[(1S,2R)-2-aminocyclohexyl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h6-7,9H,1-5,8H2;1H/t6-,7-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPKUPNVXFLMRG-ZJLYAJKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)CO)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride in an appropriate solvent such as ethanol or tetrahydrofuran .
Industrial Production Methods: Industrial production methods for cis-2-Hydroxymethyl-1-cyclohexylamine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-2-Hydroxymethyl-1-cyclohexylamine hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in substitution reactions where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Conditions for substitution reactions often involve nucleophiles like halides or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted cyclohexylamine derivatives.
Scientific Research Applications
Scientific Research Applications of cis-2-Hydroxymethyl-1-cyclohexylamine hydrochloride
This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, featuring hydroxymethyl and amine functional groups on a cyclohexane ring, allows it to interact with biological systems and serve as a building block for synthesizing complex molecules.
Overview
This compound has the molecular formula C7H16ClNO and a molecular weight of 165.66 g/mol. It is used as an intermediate in synthesizing various organic compounds. The compound's hydroxymethyl and amine groups enable the formation of hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating the activity of target molecules and leading to various biological effects.
Applications
Chemistry:
- This compound is a crucial intermediate in synthesizing various organic compounds.
- It serves as a building block for preparing complex molecules.
Biology:
- This compound studies the effects of amine derivatives on biological systems.
- It is used in synthesizing biologically active molecules.
- It is utilized in studying enzyme mechanisms and as a substrate in biochemical assays.
Medicine:
- Its unique structure allows for exploring new drug candidates.
- It is explored as a candidate for drug development due to its structural similarity to other amines.
- It is particularly useful for conditions involving enzyme modulation.
Industry:
- This compound is used in the production of specialty chemicals and materials.
- It is used in developing new polymers and resins.
- It is an intermediate in synthesizing agrochemicals and pharmaceuticals.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate and chromium trioxide.
- Reduction: It can be reduced to form various amine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution: It can participate in substitution reactions where the hydroxymethyl group is replaced by other functional groups, often involving nucleophiles like halides or alkoxides in the presence of a base.
The biological activity of This compound stems from its ability to interact with specific molecular targets within biological systems. The hydroxymethyl and amine groups enable the formation of hydrogen bonds and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of target molecules, leading to effects such as enzyme modulation and receptor interaction.
Case Studies
Cyclohexylamine Metabolism: Research has shown that cyclohexylamine (CHA), a related compound, can induce significant biological responses, such as contractions in smooth muscle tissues and alterations in norepinephrine-induced activities. This suggests that This compound may share similar effects due to its structural characteristics.
Mechanism of Action
The mechanism of action of cis-2-Hydroxymethyl-1-cyclohexylamine hydrochloride involves its interaction with specific molecular targets in biological systems. The hydroxymethyl group and the amine functionality allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Trans-Isomer Comparison
The trans-isomer, trans-2-Hydroxymethyl-1-cyclohexylamine hydrochloride , shares the same molecular formula and weight but exhibits distinct physical properties:
| Property | cis-Isomer | trans-Isomer |
|---|---|---|
| Melting Point | 132–135°C | 149–152°C |
| CAS Number | 26586-0010 | 26587-0010 |
| Price (1g) | ¥108,600 | ¥108,600 |
The higher melting point of the trans-isomer suggests stronger crystalline lattice interactions due to spatial arrangement differences .
Cyclohexanol/Aminomethyl Derivatives
- cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride (): Molecular Formula: C₈H₁₆NO·HCl (inferred). Key Difference: Replacement of hydroxymethyl with aminomethyl and addition of a methyl group.
- (±)cis-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride (): Molecular Formula: C₁₆H₂₅NO₂·HCl. Key Difference: Methoxyphenyl substitution and dimethylamino group.
Phenyl-Substituted Analogs
- cis-2-(Hydroxymethyl)-1-phenylcyclohexanol (): Molecular Formula: C₁₃H₁₈O₂. Key Difference: Phenyl group replaces cyclohexylamine. Applications: Known as cicloxilic acid, used in hepatobiliary imaging, highlighting how substituents dictate therapeutic utility .
Pricing and Commercial Availability
| Compound Name | Price (1g) | Supplier Purity |
|---|---|---|
| cis-2-Hydroxymethyl-1-cyclohexylamine HCl | ¥108,600 | 99% |
| 4-Hydroxy-6-methylcoumarin | ¥7,400 | Not specified |
| 7-Hydroxy-4-methylcoumarin | ¥93,500 | Not specified |
The cis-compound’s higher cost reflects synthesis complexity or niche applications compared to simpler coumarin derivatives .
Structural and Functional Implications
- Hydrochloride Salt : Enhances aqueous solubility, critical for drug formulation.
- Substituent Effects: Hydroxymethyl vs. aminomethyl: Alters hydrogen-bonding capacity and reactivity. Aromatic vs. aliphatic groups: Influences lipophilicity and metabolic stability.
Discrepancies and Limitations
Biological Activity
Overview
cis-2-Hydroxymethyl-1-cyclohexylamine hydrochloride is a chemical compound with the molecular formula C7H16NO and a molecular weight of 165.66 g/mol . This compound is characterized by its hydroxymethyl and amine functional groups, which play a crucial role in its biological activity. The compound's unique stereochemistry influences its interactions with various biological targets, making it a subject of interest in pharmacological research.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. The hydroxymethyl and amine groups enable the formation of hydrogen bonds and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of target molecules, leading to various biological effects, including:
- Enzyme modulation: The compound can influence enzyme activity, potentially affecting metabolic pathways.
- Receptor interaction: It may bind to receptors, altering signaling pathways within cells.
Pharmacological Studies
Recent studies have highlighted the potential applications of this compound in pharmacology. For instance, its structural similarity to other amines allows it to be explored as a candidate for drug development. Research indicates that compounds with similar structures can exhibit significant biological activities, including anti-inflammatory and analgesic effects.
Case Studies
-
Cyclohexylamine Metabolism:
Research has shown that cyclohexylamine (CHA), a related compound, can induce significant biological responses, such as contractions in smooth muscle tissues and alterations in norepinephrine-induced activities. These findings suggest that this compound may share similar effects due to its structural characteristics . -
Interaction with Biological Systems:
A study focusing on the interaction of various amines with biological systems demonstrated that this compound could serve as an intermediate in synthesizing biologically active molecules. This highlights its potential utility in creating new therapeutic agents.
Comparative Analysis
The following table summarizes the structural differences and potential activities of this compound compared to related compounds:
| Compound Name | Molecular Formula | Key Features | Potential Biological Activity |
|---|---|---|---|
| cis-2-Hydroxymethyl-1-cyclohexylamine HCl | C7H16ClN | Hydroxymethyl and amine groups | Modulates enzyme activity; interacts with receptors |
| Cyclohexylamine | C6H13N | Simple amine structure | Induces contractions; affects norepinephrine levels |
| trans-2-Hydroxymethyl-1-cyclohexylamine HCl | C7H16ClN | Different spatial arrangement | Varies in reactivity and interaction profile |
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Starting Material: Cyclohexanone is reacted with formaldehyde to introduce the hydroxymethyl group.
- Hydroxymethylation: The reaction occurs in the presence of a base.
- Amination: Final product formation through reductive amination using ammonia or an amine source.
Applications
This compound is utilized across various fields:
- Chemistry: As a building block for synthesizing complex organic molecules.
- Biology: In studies examining enzyme mechanisms and biochemical assays.
- Pharmaceuticals: Potential use in drug design due to its ability to modulate biological activity.
Q & A
Q. How can degradation pathways be systematically analyzed under varying pH and temperature conditions?
- Employ accelerated stability testing (ICH Q1A guidelines) with HPLC-MS to identify degradation products. For example, acidic conditions may hydrolyze the amine hydrochloride, while elevated temperatures could induce ring-opening reactions .
Methodological Guidance Table
Contradictions and Recommendations
- CAS Registry Conflicts : Two identifiers (5691-37-2 and 26586-2A TFS) are associated with the compound. Prioritize structural verification via HRMS (e.g., m/z 165.66 for [M+H]⁺) and cross-database validation .
- Melting Point Variability : Reported ranges (131–135°C vs. 132–135°C) suggest batch-dependent purity. Use DSC to standardize measurements and correlate with synthesis protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
